Ethylendiamine tetraacetic acid

Description

Significance of Ethylenediamine (B42938) Tetraacetic Acid as a Research Subject

Ethylenediamine tetraacetic acid is a colorless, crystalline solid that is slightly soluble in water. nih.govchemicalbook.com Its fundamental importance in research stems from its role as a powerful chelating agent. chemicalbook.com EDTA can form stable, water-soluble complexes with a wide array of metal ions, effectively "sequestering" them and modifying their reactivity. purdue.educhemicalbook.com This property makes it an invaluable subject of study and a critical reagent in numerous experimental contexts.

One of the primary areas of research interest is its function as a hexadentate ligand, meaning it can form six bonds with a central metal ion. purdue.eduvaia.comtestbook.com The donor atoms in the fully deprotonated EDTA⁴⁻ are its two nitrogen atoms and the four negatively charged oxygen atoms from the carboxylate groups. purdue.edu This multi-dentate binding capacity leads to the formation of highly stable, cage-like octahedral structures with most transition metals, a phenomenon known as the chelate effect. purdue.eduvaia.comlaboratorynotes.com The stability of these metal-EDTA complexes makes them a key area of investigation in coordination chemistry.

Furthermore, EDTA's ability to bind metal ions that are essential cofactors for many enzymes renders it a crucial tool in biochemistry and molecular biology. researchgate.net Researchers utilize EDTA to inhibit metal-dependent enzymes, allowing for the study of their structure and function without interference from their catalytic activity. researchgate.net It is also instrumental in preserving the integrity of DNA and RNA during extraction and storage by chelating divalent cations like Mg²⁺, which are necessary for the activity of nucleases that would otherwise degrade these nucleic acids. plos.org

Interdisciplinary Role of Ethylenediamine Tetraacetic Acid in Chemical Sciences

The utility of EDTA extends across various branches of chemistry, highlighting its interdisciplinary significance.

In analytical chemistry , EDTA is a cornerstone of complexometric titrations. vaia.comhkedcity.net This technique is widely used for determining the concentration of metal ions in a solution with high precision. vaia.com A prominent application is the determination of water hardness, which is a measure of the concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). hkedcity.netresearchgate.net EDTA is also employed as a masking agent, where it selectively binds to certain metal ions in a mixture, preventing them from interfering with the analysis of other components. acs.orgnih.govjove.com

In coordination chemistry , EDTA serves as a model hexadentate ligand for studying the principles of complex formation. vaia.comtestbook.comquora.com The formation of stable metal-EDTA complexes is a classic example of the chelate effect, where a polydentate ligand forms a more stable complex than an equivalent number of monodentate ligands. vaia.com The study of the thermodynamic stability of these complexes provides fundamental insights into metal-ligand interactions. kau.edu.sa

In biochemistry and molecular biology , beyond enzyme inhibition and nucleic acid preservation, EDTA is a component of various buffers, such as Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), used in gel electrophoresis to maintain the stability of DNA and RNA. youtube.com It helps to prevent the degradation of these molecules by chelating metal ions that could act as cofactors for nucleases. youtube.comneofroxx.com

In environmental chemistry , EDTA's ability to form soluble and stable complexes with heavy metals is a subject of intense research. scielo.br It has been investigated for its potential in the remediation of soils and water contaminated with heavy metals by enhancing their mobilization and extraction. scielo.brnih.govmdpi.com However, its persistence in the environment and its potential to mobilize toxic metals from sediments are also significant areas of environmental research. scielo.br

Physicochemical Properties and Stability Data

To quantitatively understand the behavior of EDTA, its physicochemical properties and the stability of its metal complexes are crucial.

Table 1: Physicochemical Properties of Ethylenediamine Tetraacetic Acid

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₆N₂O₈ nih.gov |

| Molecular Weight | 292.24 g/mol nih.gov |

| Appearance | Colorless crystalline solid / White powder nih.govchemicalbook.com |

| Melting Point | 250 °C (decomposes) neoreax.com |

| Solubility in Water | Slightly soluble nih.govchemicalbook.com |

| pKa values | pKa₁=0, pKa₂=1.5, pKa₃=2.0, pKa₄=2.66 (carboxyl groups), pKa₅=6.16, pKa₆=10.24 (amino groups) wikipedia.org |

The stability of the complexes formed between EDTA and various metal ions is quantified by the stability constant (K). The logarithm of this constant (log K) is commonly used to express the strength of the interaction.

Table 2: Stability Constants (Log K) of Selected Metal-EDTA Complexes

| Metal Ion | Log K |

|---|---|

| Al³⁺ | 16.4 laboratorynotes.com |

| Ca²⁺ | 10.65 laboratorynotes.com |

| Cd²⁺ | 16.5 laboratorynotes.com |

| Co²⁺ | 16.45 laboratorynotes.com |

| Co³⁺ | 41.4 laboratorynotes.com |

| Cu²⁺ | 18.78 laboratorynotes.com |

| Fe²⁺ | 14.30 laboratorynotes.com |

| Fe³⁺ | 25.1 laboratorynotes.com |

| Mg²⁺ | 8.79 laboratorynotes.com |

| Mn²⁺ | 13.89 laboratorynotes.com |

| Ni²⁺ | 18.4 laboratorynotes.com |

| Pb²⁺ | 18.0 kau.edu.sa |

| Zn²⁺ | 16.5 laboratorynotes.com |

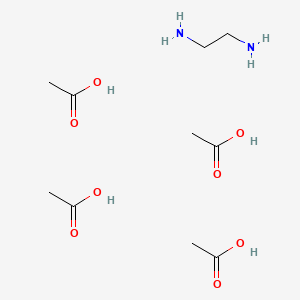

Properties

CAS No. |

56585-42-3 |

|---|---|

Molecular Formula |

C10H24N2O8 |

Molecular Weight |

300.31 g/mol |

IUPAC Name |

acetic acid;ethane-1,2-diamine |

InChI |

InChI=1S/C2H8N2.4C2H4O2/c3-1-2-4;4*1-2(3)4/h1-4H2;4*1H3,(H,3,4) |

InChI Key |

FRTNIYVUDIHXPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(CN)N |

Origin of Product |

United States |

Historical Evolution of Ethylenediamine Tetraacetic Acid Scholarly Understanding

Early Discoveries and Fundamental Characterization (Pre-1940s)

The story of Ethylenediaminetetraacetic acid (EDTA) begins in the 1930s with the work of Austrian chemist Ferdinand Münz. wikipedia.orgresearchgate.net While working for the German chemical company I. G. Farben, Münz was tasked with finding a substitute for citric acid, which was used to soften water in the textile industry. guidechem.com In 1935, he successfully synthesized EDTA. wikipedia.orgwikipedia.org His initial method involved the reaction of ethylenediamine (B42938) and chloroacetic acid. wikipedia.org Münz recognized that aminocarboxylic acids were more effective chelating agents than citric acid, leading him to hypothesize that a polyaminopolycarboxylic acid like EDTA would be even more potent. wikipedia.org He subsequently patented his synthesis process in Germany and the United States. wikipedia.orgguidechem.com

Another significant figure in the early history of EDTA was Frederick C. Bersworth in the United States, who developed alternative and more efficient synthesis methods. guidechem.com One of the primary industrial synthesis routes, still in use today, involves the reaction of ethylenediamine, formaldehyde (B43269), and sodium cyanide, which produces tetrasodium (B8768297) EDTA. wikipedia.org This method, along with others developed by both Münz and Bersworth, made the large-scale production of EDTA economically feasible. guidechem.com

The fundamental characteristic of EDTA that drove this early research was its remarkable ability to form stable, water-soluble complexes with metal ions. wikipedia.orgbeloit.edu This process, known as chelation, from the Greek word "chele" for claw, involves the ligand (EDTA) enveloping a central metal ion. guidechem.com The EDTA molecule possesses six sites—two nitrogen atoms and four oxygen atoms from the carboxyl groups—that can donate electron pairs to form strong coordinate bonds with a metal ion, effectively sequestering it from the surrounding solution. guidechem.com

| Scientist | Contribution | Initial Synthesis Method | Year |

|---|---|---|---|

| Ferdinand Münz | First to synthesize EDTA | Reaction of ethylenediamine and chloroacetic acid wikipedia.org | 1935 wikipedia.orgwikipedia.org |

| Frederick C. Bersworth | Developed more efficient synthesis methods guidechem.com | Reaction of formaldehyde, amines, and hydrogen cyanide guidechem.com | 1940s guidechem.com |

Development of Chelation Theory and Ligand Design Principles (1940s-1950s)

The 1940s and 1950s marked a pivotal period in the theoretical understanding of EDTA's behavior, largely thanks to the pioneering work of Swiss chemist Gerold Schwarzenbach. wikipedia.orgbris.ac.uk Schwarzenbach's research in the 1940s laid the foundation for chelation theory, providing a systematic framework for understanding the equilibria involved in the formation of metal-EDTA complexes. bris.ac.ukacs.org He was the first to recognize the exceptional stability of the complexes formed between aminopolycarboxylic acids, like EDTA, and a wide range of metal ions. acs.org

Schwarzenbach's work demonstrated that EDTA forms particularly strong 1:1 complexes with numerous metal ions, including Mn(II), Cu(II), Fe(III), Pb(II), and Co(III). wikipedia.org The high stability of these complexes is a direct result of EDTA's structure as a polydentate ligand, meaning it can bind to a metal ion through multiple donor atoms. wikipedia.org This multidentate nature leads to the "chelate effect," a thermodynamic principle that describes the enhanced stability of a complex formed by a chelating ligand compared to a complex formed by an equivalent number of monodentate ligands (ligands that bind through only one atom). numberanalytics.com The chelate effect is primarily driven by a significant increase in entropy upon the displacement of multiple single-site ligands (like water molecules) by one multi-site ligand. numberanalytics.com

| Metal Ion | Log Kf |

|---|---|

| Fe3+ | 25.1 |

| Co3+ | 41.4 |

| Cu2+ | 18.8 |

| Pb2+ | 18.0 |

| Mn2+ | 14.0 |

| Ca2+ | 10.7 |

| Mg2+ | 8.7 |

Expansion into Diverse Scientific Disciplines (Post-1950s)

Following the foundational work on its synthesis and chelation properties, the applications of EDTA expanded rapidly into a wide array of scientific disciplines after the 1950s.

In analytical chemistry , EDTA became a cornerstone of complexometric titrations for determining the concentration of metal ions in a solution. wikipedia.orgacs.org This technique, largely developed by Schwarzenbach, utilizes the strong and stoichiometric reaction between EDTA and metal ions. acs.orggoogle.com It is widely used for determining water hardness, which is a measure of the concentration of calcium and magnesium ions. wikipedia.org

The industrial sector found numerous uses for EDTA's ability to sequester metal ions. In the textile industry, it prevents metal impurities from interfering with the dyeing process. wikipedia.org Similarly, in the pulp and paper industry, EDTA inhibits metal ions that can catalyze the decomposition of hydrogen peroxide used in bleaching. wikipedia.org As a food additive, it acts as a preservative by chelating metal ions that can catalyze oxidative discoloration. bris.ac.uk EDTA is also a component of many detergents, where it acts as a builder to soften water by binding calcium and magnesium ions, thereby enhancing the cleaning efficiency of surfactants. bris.ac.ukwikipedia.org

In the fields of biochemistry and molecular biology , EDTA is an essential reagent. It is used to inactivate metal-dependent enzymes by sequestering the metal ions required for their catalytic activity. wikipedia.org This property is also crucial for protecting DNA and RNA from degradation by nucleases, which often require metal ions as cofactors. tiktok.com In cell culture, EDTA is used to detach adherent cells from a surface by chelating the calcium ions that are essential for cell-cell adhesion proteins called cadherins. wikipedia.org

The medical field also saw the adoption of EDTA, particularly in the form of its salts like sodium calcium edetate. wikipedia.org It was approved by the U.S. Food and Drug Administration in the 1950s for the treatment of heavy metal poisoning, such as lead poisoning. nih.govnih.gov The administered EDTA chelates the toxic heavy metal ions in the bloodstream, forming a stable, water-soluble complex that can then be excreted by the kidneys. nih.gov Research has also explored its use in other areas, such as reducing the impact of atherosclerosis by chelating calcium from arterial plaques. nih.gov

| Discipline | Application | Underlying Principle |

|---|---|---|

| Analytical Chemistry | Complexometric titrations for metal ion determination wikipedia.orgacs.org | Forms stable, stoichiometric complexes with metal ions acs.orggoogle.com |

| Industrial Chemistry | Water softening in textiles and detergents wikipedia.orgwikipedia.org | Sequesters Ca2+ and Mg2+ ions bris.ac.ukwikipedia.org |

| Biochemistry | Inhibition of metalloenzymes wikipedia.org | Chelates essential metal cofactors wikipedia.org |

| Molecular Biology | Protection of DNA/RNA from degradation tiktok.com | Inactivates metal-dependent nucleases |

| Medicine | Treatment of heavy metal poisoning nih.govnih.gov | Forms excretable complexes with toxic metals nih.gov |

Advanced Synthetic Methodologies and Chemical Modifications of Ethylenediamine Tetraacetic Acid

Contemporary Synthetic Routes for Ethylenediamine (B42938) Tetraacetic Acid Production

The industrial-scale synthesis of EDTA has evolved to optimize yield, purity, and economic viability. The dominant methods involve cyanomethylation, but alternative pathways have also been developed.

The most prevalent commercial methods for EDTA production are based on the cyanomethylation of ethylenediamine. This involves the reaction of ethylenediamine with formaldehyde (B43269) and a cyanide source. wikipedia.orgecoinvent.org The primary product of these reactions is the tetrasodium (B8768297) salt of EDTA (Na₄EDTA), which can then be acidified to produce the free acid form. bris.ac.uk

Bersworth Synthesis: Developed by Frederick C. Bersworth in the 1940s, this one-step process involves the alkaline cyanomethylation of ethylenediamine using formaldehyde and sodium cyanide. umcs.placs.org A significant portion of the ammonia (B1221849) produced evaporates, but some can react with the starting materials to form nitrilotriacetic acid (NTA) as an impurity. umcs.pl To obtain pure EDTA, the solution is acidified, causing the insoluble EDTA to precipitate while the more soluble NTA remains in the solution. umcs.pl

Geigy Process: Similar to the Bersworth synthesis, the Geigy process is a one-step cyanomethylation. However, it utilizes the more cost-effective but also more hazardous hydrogen cyanide instead of sodium cyanide. umcs.pl

Singer Synthesis: This two-step method, developed in 1962 by John Singer and Mark Weisberg, allows for the production of a very pure form of EDTA. bris.ac.ukumcs.pl In the first step, ethylenediamine, formaldehyde, and hydrocyanic acid react to form (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN). The EDTN is then separated and subsequently hydrolyzed with sodium hydroxide (B78521) to yield Na₄EDTA and ammonia. This separation of the cyanomethylation and hydrolysis steps minimizes side reactions and impurities, resulting in a yield of over 96%. umcs.pl Another variation of the two-stage cyanomethylation involves forming an adduct from ethylenediamine and formaldehyde, which is then subjected to a two-stage cyanomethylation, first at a pH of 8-10 to form ethylenediamine diacetonitrile (EDDiN), followed by further cyanomethylation under acidic conditions to produce EDTN. google.com

Table 1: Comparison of Major Cyanomethylation Pathways for EDTA Synthesis

| Synthesis Route | Key Reactants | Key Features | Purity of Product |

|---|---|---|---|

| Bersworth Synthesis | Ethylenediamine, Formaldehyde, Sodium Cyanide | One-step alkaline cyanomethylation. umcs.pl | Contaminated with Nitrilotriacetic Acid (NTA). bris.ac.ukumcs.pl |

| Geigy Process | Ethylenediamine, Formaldehyde, Hydrogen Cyanide | One-step cyanomethylation using a more economical cyanide source. umcs.pl | Similar to Bersworth, with NTA as a potential impurity. umcs.pl |

| Singer Synthesis | Ethylenediamine, Formaldehyde, Hydrocyanic Acid | Two-step process involving the isolation of the intermediate (ethylenedinitrilo)tetraacetonitrile (EDTN) before hydrolysis. umcs.pl | High purity (>96% yield). umcs.pl |

While cyanomethylation is the dominant industrial method, other synthetic routes to EDTA have been explored.

Münz Synthesis: The original synthesis of EDTA, developed by Ferdinand Münz in 1935, involved the reaction of ethylenediamine with chloroacetic acid in the presence of a base like sodium hydroxide. wikipedia.orgumcs.pl This method, while historically significant, is no longer used commercially due to the final product being contaminated with sodium chloride. bris.ac.uk

Catalytic Oxidation: Another less common method is the catalytic oxidation of tetra(hydroxyethyl)ethylenediamine. umcs.pl This process offers a cyanide-free route to EDTA.

Reaction of Ethylene (B1197577) Dichloride: EDTA can also be synthesized through the reaction of ethylene dichloride with disodium (B8443419) iminodiacetate (B1231623). umcs.plgoogle.com A related approach uses iminodiacetonitrile (B147120) or its derivatives and a dihaloethane to prepare EDTA through substituted addition, hydrolysis, and subsequent purification steps, with reported yields exceeding 95%. google.com

Hydroxyacetonitrile Method: This approach utilizes hydroxyacetonitrile, which is generated from hydrocyanic acid and formaldehyde, and reacts it with ethylenediamine and sodium hydroxide to produce the sodium salt of EDTA. synopsischemitech.com This method can be advantageous for integrating with certain industrial chemical processes. synopsischemitech.com A variation of this involves reacting ethylenediamine and hydroxyacetonitrile in a sodium hydroxide solution, with the addition of sodium cyanide as an inhibitor to improve the color and purity of the final disodium EDTA product to over 99%. google.com

Derivatization and Scaffold-Based Ligand Synthesis

The modification of the EDTA scaffold has led to the development of new ligands with tailored properties for specific applications, such as enhanced metal selectivity or the ability to be incorporated into larger molecular structures.

In the realm of biotechnology, EDTA-like building blocks have been designed for incorporation into peptides. One such example is a trifunctional peptidomimetic amino acid that contains a hexadentate chelating unit similar to EDTA, along with amino and carboxylic groups that facilitate its integration into peptide backbones using solid-phase peptide synthesis. rsc.org Another approach describes the synthesis of an amino acid analog, [p-(N-alpha-Fmoc-L-aspartic acid-beta-amido)benzyl]-EDTA tetra-tert-butyl ester, which is compatible with Fmoc solid-phase peptide synthesis, allowing for the placement of the chelating agent at specific positions within a peptide sequence. nih.gov Furthermore, EDTA derivatives with a stereochemically unique methylthiosulfonate moiety have been synthesized for attachment to cysteine residues in proteins, which is of interest for NMR spectroscopic analysis. nih.gov

To harness EDTA's chelating ability for applications such as the removal of heavy metals from aqueous solutions, it can be immobilized on various solid supports to create functionalized adsorbents.

These materials combine the high surface area and physical properties of the support with the metal-binding capacity of EDTA. Examples of such adsorbents include:

EDTA-functionalized magnetic chitosan (B1678972) graphene oxide (EDTA-MCS/GO) nanocomposites: These are synthesized via a reduction precipitation method and have shown high adsorption capacities for heavy metals like lead (Pb²⁺), copper (Cu²⁺), and arsenic (As³⁺). rsc.orgrsc.org

EDTA-functionalized magnetic nanoparticles (e.g., Fe₃O₄@SiO₂–EDTA): These are prepared by bonding EDTA to the surface of the nanoparticles and have been effective in removing heavy metal ions from water. iwaponline.com

EDTA-functionalized activated carbon (EDTA-AC): Synthesized by anchoring an EDTA derivative to oxidized activated carbon, this material has been tested for the adsorption and separation of rare-earth ions. researchgate.net

EDTA-functionalized clinoptilolite nanoparticles: These have been prepared for the effective removal of lead (Pb²⁺). scilit.com

Alginate-EDTA hybrid aerogels: These materials demonstrate a high affinity for various heavy metal ions and can be regenerated. mdpi.com

The synthesis of these adsorbents often involves the chemical modification of the support material to introduce functional groups that can then be covalently linked to EDTA or one of its derivatives, such as EDTA dianhydride or N-(trimethoxysilylpropyl)ethylenediamine triacetic acid (EDTA-silane). iwaponline.comresearchgate.net

Table 2: Examples of Functionalized EDTA Adsorbents and Their Target Pollutants

| Adsorbent Material | Synthesis Approach | Target Pollutants |

|---|---|---|

| EDTA-MCS/GO | Reduction precipitation method with EDTA, magnetic chitosan, and graphene oxide. rsc.org | Pb²⁺, Cu²⁺, As³⁺ rsc.org |

| Fe₃O₄@Chitosan-EDTA | Binding of EDTA dianhydride to magnetic chitosan. researchgate.net | Co²⁺ researchgate.net |

| CoFe₂O₄@SiO₂-EDTA | Hydrothermal method with EDTA functionalization. researchgate.net | Hg²⁺ researchgate.net |

| Alg-EDTA Hybrid Aerogel | Cross-linking of sodium alginate with an activating agent followed by reaction with EDTA. mdpi.com | Cd²⁺, Pb²⁺, Cu²⁺, Cr³⁺, Co²⁺ mdpi.com |

| EDTA-AC | Anchoring N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid to oxidized activated carbon. researchgate.net | Rare-earth ions (e.g., Nd³⁺) researchgate.net |

Methodological Advancements in Ethylenediamine Tetraacetic Acid Preparation for Specific Research Applications

For certain advanced research applications, the synthesis of EDTA must be tailored to meet specific requirements, such as high purity or isotopic labeling.

The preparation of high-purity EDTA is crucial for applications in analytical chemistry, molecular biology, and the pharmaceutical industry. Methods to achieve high purity often involve recrystallization of crude EDTA salts from mixed solvent systems. For example, crude tetrasodium EDTA can be crystallized from a mixed alcohol solution (e.g., methanol (B129727) with ethanol, propanol, or butanol) to obtain a product with a purity of 97% or higher. google.com

Isotopic labeling of EDTA is a powerful technique used to trace the molecule in various chemical and biological systems. wikipedia.org Deuterated EDTA, for instance, where hydrogen atoms are replaced by deuterium (B1214612) (a stable isotope of hydrogen), is used in biomolecular Nuclear Magnetic Resonance (NMR) studies. isotope.comeurisotop.com These labeled compounds allow for detailed structural and dynamic studies of EDTA-metal complexes and their interactions with other molecules. The synthesis of isotopically labeled EDTA follows the same fundamental chemical routes as the unlabeled compound, but starts with isotopically enriched precursors.

Coordination Chemistry and Chelation Dynamics of Ethylenediamine Tetraacetic Acid

Fundamental Principles of Ethylenediamine (B42938) Tetraacetic Acid Chelation

The chelation process by EDTA is governed by its unique molecular structure and the resulting thermodynamic stability of the formed metal complexes.

Ligand Denticity and Coordination Modes

EDTA is a hexadentate ligand, meaning it has six donor sites that can coordinate with a central metal ion. brainly.invedantu.comvedantu.com These donor sites consist of two nitrogen atoms and four oxygen atoms from the carboxylate groups. vedantu.comvedantu.com This high denticity allows a single EDTA molecule to wrap around a metal ion, forming multiple coordinate bonds and creating a particularly stable, cage-like structure. quora.comlibretexts.org The notation κ⁶-EDTA is used to describe an EDTA ligand that coordinates through six non-contiguous atoms. wikipedia.org

While typically acting as a hexadentate ligand, EDTA can also exhibit flexidentate character, coordinating in a tetradentate or pentadentate manner in certain complexes. vedantu.com The coordination number of the resulting metal-EDTA complex is often 6, leading to an octahedral geometry, though coordination numbers of 5 and 7 are also observed. purdue.eduresearchgate.net The specific coordination mode depends on factors such as the size and charge of the metal ion. For instance, the iron(III) complex of EDTA is seven-coordinate. wikipedia.org

Stability Constants and Thermodynamic Considerations of Metal-Ethylenediamine Tetraacetic Acid Complexes

The formation of metal-EDTA complexes is a thermodynamically favorable process, characterized by high stability constants (Kf). bris.ac.uk These constants, which represent the equilibrium for the formation of the complex, are significantly large for most metal ions, indicating a strong affinity of EDTA for metal cations. wikipedia.orgbris.ac.uk The stability of these complexes is influenced by several factors, including the charge and ionic radius of the metal ion. acs.org Generally, the stability constant increases with a higher charge on the metal ion and a smaller ionic radius for a given charge. bris.ac.uk

The chelation process is also dependent on the pH of the solution. doaj.org EDTA is a tetraprotic acid, and its degree of protonation varies with pH. doaj.org The fully deprotonated form, Y⁴⁻, is the most effective for chelation. bris.ac.uk The binding affinity of EDTA is generally enhanced with increasing pH, as deprotonation of the carboxylate groups improves the localization of negative charge, facilitating a stronger and more stable complex formation. rsc.orgresearchgate.net

The thermodynamics of EDTA chelation have been studied using techniques like isothermal titration calorimetry. For example, the reaction of EDTA with Ca²⁺ is exothermic, while the reaction with Mg²⁺ is endothermic in a HEPES buffer at pH 7.4. researchgate.netacs.org The enthalpy (ΔH) and entropy (ΔS) changes associated with complex formation provide further insight into the thermodynamic driving forces. For the Fe(III)-EDTA chelate, a ΔH of -11.5 kJ/mole and a ΔS of 440 J.mole⁻¹.deg⁻¹ have been determined. nih.gov

| Metal Ion | Log Kf |

| Fe³⁺ | 25.1 |

| Cu²⁺ | 18.8 |

| Ni²⁺ | 18.6 |

| Pb²⁺ | 18.0 |

| Co²⁺ | 16.3 |

| Zn²⁺ | 16.5 |

| Cd²⁺ | 16.5 |

| Mn²⁺ | 14.0 |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

Table 1. Formation Constants (Log Kf) for selected metal-EDTA complexes at 25°C and an ionic strength of 0.1 M. bris.ac.ukgoogle.com

Metal-Ethylenediamine Tetraacetic Acid Complex Structures and Bonding Interactions

The three-dimensional structures and the nature of the chemical bonds in metal-EDTA complexes have been extensively investigated using a combination of experimental and computational methods.

Spectroscopic and Diffraction Studies of Complex Geometries

Spectroscopic techniques and X-ray diffraction have been instrumental in elucidating the geometries of metal-EDTA complexes. researchgate.netoregonstate.edu X-ray diffraction studies on crystalline metal-EDTA complexes have provided precise information on bond lengths and angles, confirming the coordination of the metal ion by the nitrogen and oxygen atoms of EDTA. researchgate.net These studies have revealed that while many complexes adopt a six-coordinate, pseudo-octahedral geometry, other coordination numbers and geometries are also possible. purdue.eduresearchgate.net

Spectrophotometric studies have shown that the formation of metal-EDTA complexes often leads to significant changes in the absorption spectra, particularly in the ultraviolet and visible regions. oregonstate.edu For example, the chelation of iron(II), copper(II), and palladium(II) with EDTA results in pronounced spectral changes in the UV region. oregonstate.edu These spectral shifts can be used to determine the stoichiometry of the complexes, which is typically 1:1. oregonstate.edu Cryogenic mass-selected negative ion photoelectron spectroscopy (NIPES) has also been employed to characterize the electronic structure of gas-phase metal-EDTA complexes. rsc.org

Quantum Chemical and Computational Analyses of Bonding

Quantum chemical calculations, such as those based on density functional theory (DFT), have provided deep insights into the bonding interactions within metal-EDTA complexes. rsc.orgresearchgate.net These computational studies allow for the analysis of properties that are not directly accessible through experiments, such as the distribution of electron density and the nature of molecular orbitals. nih.gov

Energy decomposition analysis reveals that the bonding in metal-EDTA complexes has both ionic and covalent contributions. researchgate.net The interaction is primarily electrostatic, but orbital interactions, representing the covalent character, are also significant. researchgate.net Natural bond orbital (NBO) analysis has been used to detail the donor-acceptor interactions, showing charge transfer from the ligand's donor atoms to the metal ion. researchgate.net The extent of this charge transfer is influenced by the oxidation state of the metal ion, with trivalent metals like Al³⁺ and Ga³⁺ receiving a larger amount of charge from the EDTA ligand compared to divalent metals. researchgate.net Computational studies have also shown that the formation of most metal-EDTA complexes is an exergonic process, indicating spontaneous complex formation. nih.govresearchgate.net

| Metal Ion | Total Interaction Energy (kJ/mol) | Ionic Contribution (%) | Covalent Contribution (%) |

| Mg²⁺ | -2455 | 77.2 | 22.8 |

| Ca²⁺ | -2053 | 79.1 | 20.9 |

| Sr²⁺ | -1858 | 80.1 | 19.9 |

| Ba²⁺ | -1728 | 81.0 | 19.0 |

| Al³⁺ | -5328 | 72.8 | 27.2 |

| Ga³⁺ | -4980 | 72.0 | 28.0 |

| Zn²⁺ | -2786 | 71.0 | 29.0 |

| Cd²⁺ | -2480 | 72.6 | 27.4 |

| Hg²⁺ | -2534 | 69.4 | 30.6 |

| Cu²⁺ | -3025 | 69.6 | 30.4 |

| Sn²⁺ | -2611 | 74.5 | 25.5 |

| Pb²⁺ | -2448 | 75.6 | 24.4 |

Table 2. Computed bonding characteristics of selected metal-EDTA complexes. The data shows the total interaction energy and the relative contributions of ionic and covalent interactions to the bonding. researchgate.netresearchgate.net

Mechanistic Studies of Metal Ion Sequestration by Ethylenediamine Tetraacetic Acid

The mechanism of metal ion sequestration by EDTA involves a rapid and efficient process of chelation. nih.govpatsnap.com When EDTA is introduced into a solution containing metal ions, it acts as a ligand, with its multiple carboxyl and amine groups donating electron pairs to the metal ion. patsnap.com This results in the formation of a stable, water-soluble complex where the metal ion is effectively "wrapped" by the EDTA molecule. patsnap.com

The process is not simply a static binding but a dynamic one. Studies have shown that the chelation process can restore the original conformation of biomolecules like DNA that have been altered by the binding of metal ions. nih.gov The rate of this restoration can depend on the specific metal ion involved. nih.gov

The effectiveness of EDTA in sequestering metal ions is largely due to its high affinity for these ions and the stability of the resulting complexes. patsnap.com This chelation process renders the metal ions inert, preventing them from participating in undesirable chemical reactions. patsnap.com Molecular dynamics and density functional theory simulations have indicated that the deprotonation of EDTA's carboxylate groups is a key step, as it facilitates charge transfer between the metal ion and the ligand, leading to a stronger and more stable complex. rsc.org The fully deprotonated form of EDTA, which is prevalent at higher pH levels, is most effective for metal removal. rsc.org

Ligand Exchange Kinetics and Equilibria

Ligand exchange reactions involving EDTA are fundamental to its function in various chemical and biological systems. These reactions can involve the displacement of other ligands from a metal-ligand complex by EDTA or the exchange of a metal ion in a metal-EDTA complex with another free metal ion. nih.gov The kinetics of these exchanges are often rapid, with many reactions reaching equilibrium in under 30 minutes. researchgate.net

The rate of ligand exchange is influenced by several factors, including the nature of the metal ions and the ligands involved. For instance, in a study involving the exchange of natural organic matter (NOM) ligands on aluminum (Al) and iron (Fe) complexes with EDTA, the dissociation of the initial metal-NOM complex was identified as the rate-determining step. nih.gov The exchange rate for Fe was observed to be faster than that for Al, which correlates with the faster water exchange rate from the coordination sphere of the Fe ion compared to the Al ion. nih.gov

The equilibrium position of a ligand exchange reaction is dictated by the relative stability of the competing complexes. A general principle is that a metal ion will be displaced from its EDTA complex by another free metal ion that forms a significantly more stable complex with EDTA. The exchange reactions are also affected by pH, though concentration appears to have less of an impact on the kinetics. researchgate.net These processes are crucial in applications such as the removal of heavy metals from contaminated systems, where EDTA is used to sequester target metal ions from other complexes. libretexts.org

Table 2: Ligand Exchange Reaction Findings

This table summarizes key findings from kinetic studies of ligand exchange reactions involving EDTA and various metal ions.

| Reactants | Observation | Controlling Factor | Reference |

|---|---|---|---|

| Metal-NOM (Al, Fe) + EDTA | Exchange rate of Fe > Al. Dissociation of Metal-NOM is the rate-determining step. | Kinetics | nih.gov |

| Free Metal Ion (Mn²⁺, Co²⁺, Zn²⁺) + Metal-EDTA Complex | Exchange is generally fast (<30 min). | Kinetics | researchgate.net |

| Cu²⁺/Ni²⁺ + EDTA | Equilibrium changed over time, influenced by the organic solvent present. | Equilibria | nih.gov |

| Co²⁺/Zn²⁺ + EDTA | Applicable for determining conditional stability constants at a fixed pH (pH 5). | Equilibria | nih.gov |

Selective Chelation and Competitive Binding Phenomena

EDTA is known for its ability to form stable complexes with a wide array of metal cations. acs.orgshanghaichemex.com However, it does not bind to all metal ions with equal affinity. This selectivity is governed by the thermodynamic stability of the metal-EDTA complex, which is quantified by the formation constant (Kf), also known as the stability constant. jove.comshanghaichemex.com A higher log Kf value indicates a more stable complex and a stronger bond between the metal ion and EDTA. shanghaichemex.com

This differential stability is the basis for competitive binding phenomena. In a solution containing multiple metal ions, EDTA will preferentially bind to the metal ion with which it forms the most stable complex (i.e., the one with the highest Kf value). beloit.edu A practical consequence of this is that a metal ion with a higher formation constant can displace a metal with a lower formation constant from its EDTA complex. beloit.edu For example, copper (Cu²⁺), which forms a highly stable complex with EDTA, can displace calcium (Ca²⁺) from a Ca-EDTA complex. beloit.edu

This principle of selective chelation is critical for many of EDTA's applications. By adjusting the pH of the solution, the selectivity of EDTA for different metals can be further fine-tuned. The conditional stability constant takes into account the pH and the presence of other complexing agents, providing a more accurate measure of chelation effectiveness under specific conditions. chemicalforums.comresearchgate.net For instance, at a pH of 3.5, Fe³⁺ exhibits the highest competency against Pb²⁺ to complex with EDTA, due to the maximal difference in their conditional stability constants at this pH. researchgate.net The differing affinities of EDTA for various metal ions, as shown by their stability constants, allow for its use in a range of applications from water treatment to analytical chemistry. libretexts.orgshanghaichemex.combris.ac.uk

Table 3: Formation Constants (log Kf) for Selected Metal-EDTA Complexes

This table presents the logarithmic values of the formation constants for 1:1 complexes of EDTA with various metal ions, indicating the relative stability of each complex. Values are for 25°C and an ionic strength of 0.1 M.

| Cation | log Kf |

|---|---|

| Fe³⁺ | 25.1 |

| Cr³⁺ | 23.4 |

| Cu²⁺ | 18.8 |

| Ni²⁺ | 18.6 |

| Pb²⁺ | 18.0 |

| Zn²⁺ | 16.5 |

| Co²⁺ | 16.3 |

| Al³⁺ | 16.1 |

| Cd²⁺ | 16.5 |

| Mn²⁺ | 14.0 |

| Fe²⁺ | 14.3 |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

Data sourced from multiple chemical resources. bris.ac.ukgoogle.com

Compound Name Index

Advanced Analytical and Separation Methodologies Utilizing Ethylenediamine Tetraacetic Acid

Application in Chromatographic Separations

EDTA plays a significant role in various chromatographic techniques, primarily by modifying the retention behavior of metal ions.

Ion-Exchange Chromatography of Lanthanide Metals

The separation of lanthanide metals is notoriously difficult due to their similar chemical properties and ionic radii. wikipedia.org Ion-exchange chromatography, enhanced by the use of EDTA, provides an effective solution. wikipedia.org The stability constants of the lanthanide-EDTA complexes increase steadily with increasing atomic number. wikipedia.orgwikipedia.org This differential stability allows for their separation on a cation-exchange resin. stackexchange.com

During the process, the lanthanide ions are loaded onto the resin. Elution with an EDTA solution causes the formation of negatively charged [Ln(EDTA)]⁻ complexes. stackexchange.com The lanthanides that form the most stable complexes are eluted first. lcms.cz This method, perfected in the 1950s, was a significant advancement in obtaining high-purity lanthanides. wikipedia.org

Role in Ion Chromatography and Atomic Absorption Spectroscopy

In ion chromatography, EDTA can be used as a component of the mobile phase to improve the separation of metal ions. chromforum.org By forming complexes with the metal ions, EDTA can alter their charge and, consequently, their interaction with the ion-exchange column. stackexchange.com This allows for the selective elution and determination of various metals.

While not a direct application in the technique itself, EDTA is crucial in sample preparation for atomic absorption spectroscopy (AAS). It acts as a masking agent to eliminate interferences from other ions that might affect the atomization and measurement of the target analyte. wikipedia.org

Masking and Demasking Strategies in Analytical Chemistry

In the analysis of complex mixtures containing multiple metal ions, masking and demasking techniques are essential for achieving selectivity. jove.comntu.edu.sg EDTA and other agents are used to "mask" or temporarily prevent certain ions from reacting, allowing for the sequential determination of other ions in the same solution. jove.compharmacyinfoline.com

Masking: A masking agent forms a stable complex with an interfering ion, preventing it from reacting with the titrant. firsthope.co.in For example, in a mixture of lead and cadmium, cyanide can be used to mask cadmium, allowing lead to be titrated with EDTA. jove.comntu.edu.sg

Demasking: This is the process of releasing a masked ion, making it available for subsequent reaction. jove.compharmacyinfoline.com For instance, formaldehyde (B43269) can be used to demask cyanide complexes. jove.comntu.edu.sg

A notable example is the stepwise determination of aluminum, lead, and zinc in a single solution. nih.gov Zinc is first masked with potassium cyanide, while aluminum and lead are complexed with an excess of EDTA. The excess EDTA is back-titrated. Subsequently, demasking agents are used to selectively release aluminum, lead, and zinc for their individual determination. nih.gov

| Masking Agent | Ions Masked | Demasking Agent |

| Cyanide (CN⁻) | Ag⁺, Cu²⁺, Cd²⁺, Zn²⁺ | Formaldehyde, Chloral hydrate |

| Fluoride (F⁻) | Al³⁺, Fe³⁺, Ti⁴⁺, Ca²⁺, Mg²⁺ | Boric acid |

| Triethanolamine | Al³⁺, Fe³⁺, Mn²⁺ | - |

| 2,3-Dimercaptopropanol | Pb²⁺, Cd²⁺, Zn²⁺, Hg²⁺ | - |

This table provides examples of common masking agents and the ions they affect, along with corresponding demasking agents where applicable. jove.comntu.edu.sgjove.com

Extraction and Purification Methodologies

EDTA is a powerful tool in the extraction and purification of metals from various matrices, including contaminated soils and industrial wastewater. nih.govcolorado.edu Its ability to form stable, water-soluble complexes with heavy metals facilitates their removal from solid phases. orientjchem.org

In soil remediation, EDTA solutions are used to leach heavy metals like lead, cadmium, and nickel from contaminated soil. nih.gov The process involves mixing the soil with an EDTA solution, which chelates the metals, transferring them into the aqueous phase for subsequent removal and recovery. nih.gov Studies have shown that EDTA can be regenerated and reused, making the process more economical and sustainable. nih.gov

Solvent extraction processes also utilize EDTA to enhance selectivity. osti.gov By forming charged complexes with metal ions, EDTA can influence their partitioning between an aqueous phase and an immiscible organic solvent. For example, the extraction of copper and EDTA from electroless plating wastewater has been demonstrated using quaternary ammonium (B1175870) salts in an organic solvent. researchgate.net

Environmental Research on Ethylenediamine Tetraacetic Acid

Environmental Fate and Transport Mechanisms of Ethylenediamine (B42938) Tetraacetic Acid

EDTA's environmental behavior is largely dictated by its strong ability to form stable, water-soluble complexes with metal ions. researchgate.net This characteristic influences its transport and ultimate fate in aquatic and terrestrial systems. Due to its hydrophilic nature, conventional wastewater treatment methods are often ineffective at removing EDTA. researchgate.net

Speciation of Ethylenediamine Tetraacetic Acid Complexes in Aquatic Systems

In natural waters, EDTA exists as various metal complexes, and its speciation is a complex function of pH, the concentration of competing metal ions, and the presence of other ligands. nih.govacs.org The formation of these complexes can significantly affect the bioavailability and mobility of both essential and toxic metals. nih.gov For instance, EDTA can mobilize heavy metals from sediments, increasing their concentration in the water column. nih.govuj.ac.za

The estimation of EDTA speciation in natural waters is challenging due to the complexity of the aquatic matrix. nih.govuj.ac.za While equilibrium calculations provide some insight, direct analytical determination of different metal-EDTA species at environmentally relevant concentrations is often limited by available analytical methods. nih.govuj.ac.zaresearchgate.net However, techniques like capillary electrophoresis have shown promise in separating and quantifying various metal-EDTA complexes. researchgate.net The stability of these complexes varies, with Fe(III)-EDTA being thermodynamically favored in many systems. researchgate.net

The speciation of EDTA is also influenced by pH. youtube.com At lower pH values, EDTA is more likely to be in a protonated form, while at higher pH, it predominantly exists as the fully deprotonated Y4- ion, which readily complexes with metal ions. youtube.com

Photolytic Degradation Pathways, particularly Fe(III)-Ethylenediamine Tetraacetic Acid

The photochemical degradation of the Fe(III)-EDTA complex is a significant pathway for the removal of EDTA from sunlit surface waters. nih.govuj.ac.zanouryon.com When exposed to UV and blue radiation, the Fe(III)-EDTA complex undergoes photodegradation, leading to the breakdown of the EDTA molecule and the precipitation of iron. usda.gov This process can render the iron insoluble. usda.gov

The rate of photodegradation of Fe(III)-EDTA is dependent on pH, with faster degradation observed at more acidic pH levels. nih.gov The degradation of Fe(III)-EDTA can proceed through a Fenton-like reaction, where the coordination of catechol with Fe(III) and its reduction to Fe(II) promotes the generation of reactive oxygen species that degrade the EDTA molecule. researchgate.net The degradation products can include smaller organic molecules such as glyoxylic acid, formaldehyde (B43269), and various amine residues. usda.gov

Biodegradation Studies of Ethylenediamine Tetraacetic Acid in Natural and Engineered Systems

While initially considered recalcitrant, studies have shown that EDTA can be biodegraded by specialized microbial communities under certain conditions. nih.govmdpi.com The biodegradability of metal-EDTA complexes varies, with the Fe(III)-EDTA complex being more readily biodegradable than complexes with other heavy metals like cadmium, copper, cobalt, and nickel. nih.govnih.gov

The rate of biodegradation is influenced by the availability of the metal-EDTA complex to the microorganisms. nih.gov In some cases, the presence of a precipitating agent like inorganic phosphate (B84403) can enhance biodegradation by removing the released metal from the solution, thereby reducing its potential toxicity to the microbes. nih.govnih.gov

Microbial Degradation Pathways and Enzyme Systems

The microbial degradation of EDTA involves a series of enzymatic steps. usda.gov Several bacterial strains capable of degrading EDTA have been isolated, including members of the genera Methylobacterium, Variovorax, Enterobacter, Aureobacterium, and Bacillus. nih.govnih.gov A key enzyme in the degradation pathway is EDTA monooxygenase, which catalyzes the initial cleavage of the EDTA molecule. researchgate.net This enzyme requires cofactors such as flavin mononucleotide (FMN) and NADH for its activity. researchgate.net

The degradation can proceed through the stepwise removal of acetate (B1210297) groups, ultimately leading to ethylenediamine, or through the removal of an iminodiacetate (B1231623) (IDA) group. nih.gov The microorganisms can then utilize the resulting intermediates as carbon and nitrogen sources. nih.govnih.gov

Development of Enhanced Bioremediation Strategies

Due to the slow rate of natural biodegradation, research has focused on developing enhanced bioremediation strategies for EDTA-contaminated environments. usda.gov One approach involves the use of immobilized microbial biofilms. nih.gov Immobilizing EDTA-degrading bacteria on a support material, such as shale particles, can significantly increase the degradation rate in continuous-flow systems compared to batch systems. nih.gov

Another strategy focuses on genetic engineering to improve the efficiency of the degradative enzymes. usda.gov By understanding the structure and function of enzymes like EDTA monooxygenase, researchers aim to modify their catalytic activity to enhance the rate of EDTA breakdown. usda.gov The application of nanoremediation, using nanoparticles to catalyze or adsorb pollutants, is also being explored as a potential method for treating EDTA contamination. frontiersin.org

Recalcitrant Intermediates and Mineralization Challenges

A significant challenge in the biodegradation of EDTA is the potential formation of persistent intermediates. researchgate.net One such intermediate is ethylenediaminetriacetate (ED3A), which can accumulate and is more resistant to further degradation than the parent EDTA molecule. researchgate.net ED3A can also spontaneously cyclize to form 3-ketopiperazine-N,N-diacetate (3KP), another recalcitrant compound. researchgate.net

Research on Metal Mobilization and Bioavailability Induced by Ethylenediamine Tetraacetic Acid

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that forms stable, water-soluble complexes with a wide range of metal ions. researchgate.net This characteristic is central to its role in various industrial applications and has also led to extensive research into its environmental behavior, particularly its ability to mobilize metals in soil and sediment and alter their bioavailability in ecosystems. researchgate.netresearchgate.net

Impact on Heavy Metal Mobility in Soil and Sediment

Research has consistently demonstrated that EDTA can significantly increase the mobility of heavy metals such as lead (Pb), cadmium (Cd), zinc (Zn), and copper (Cu) in soil and sediment environments. nih.govresearchgate.net The primary mechanism involves EDTA forming soluble complexes with metal cations that are otherwise adsorbed to soil particles or present as insoluble precipitates. ntua.gr This transformation from a solid-bound state to a dissolved, mobile state increases the potential for these metals to leach from the soil into groundwater or be transported via surface runoff. researchgate.netntua.gr

Studies have shown that the application of EDTA to contaminated soils enhances the desorption and dissolution of heavy metals. researchgate.netntua.gr For instance, column leaching experiments have revealed distinct elution patterns for different metals when treated with EDTA. Copper often emerges as one of the most mobile metals, with its peak concentration in the leachate corresponding to the arrival of the EDTA solution. researchgate.net The mobility of zinc and cadmium is typically slightly lower than that of copper, while lead is often the least mobile, showing increased elution after the other metals have peaked. researchgate.net

Table 1: Effect of EDTA on Heavy Metal Extraction from Contaminated Soil

This table summarizes findings on the increased extraction of heavy metals from contaminated soil when treated with EDTA compared to a control (deionized water). Data is compiled from various studies to show the percentage increase in metal solubilization.

| Metal | EDTA Concentration | Increase in Extraction (%) | Source |

|---|---|---|---|

| Cadmium (Cd) | 3 mM.kg⁻¹ | 88% | nih.gov |

| Zinc (Zn) | 3 mM.kg⁻¹ | 15% | nih.gov |

| Lead (Pb) | 5 mM EDTA kg⁻¹ soil | Significant increase | nih.gov |

| Copper (Cu) | 0.01 M EDTA | Most mobile in column leaching | researchgate.net |

Studies on Metal Bioavailability in Ecosystems

The increased mobility of metals induced by EDTA directly translates to altered bioavailability for organisms. researchgate.netjofamericanscience.org By keeping metals in a dissolved state, EDTA can enhance their uptake by plants and other organisms. jofamericanscience.org This effect is the basis for chelate-assisted phytoextraction, a remediation technique where EDTA is applied to soil to increase the uptake of heavy metals by high-biomass plants. researchgate.net

Numerous studies have documented the enhanced accumulation of heavy metals in plants grown in EDTA-treated soil. For example, the application of EDTA has been shown to increase the concentrations of Cd, Cu, Ni, and Zn in the shoots of Brassica juncea (Indian mustard). jofamericanscience.orgnih.gov Similarly, research on Eleusine indica demonstrated that EDTA application significantly increased the concentration of Cu, Ni, Se, Cd, Pb, and Zn in both the roots and shoots of the grass. jofamericanscience.org However, the efficiency of translocation from root to shoot can vary. Some research suggests that while EDTA boosts metal uptake by roots, it may not proportionally increase the transfer of metals to the shoots, indicating a barrier to translocation within the plant. jofamericanscience.org

In aquatic ecosystems, EDTA's presence can also affect metal bioavailability. epa.govnih.gov By forming stable complexes, EDTA can prevent heavy metals from adsorbing to sediments, thereby increasing their concentration in the water column and their potential for uptake by aquatic organisms. nih.gov

Table 2: EDTA-Enhanced Metal Uptake in Various Plant Species

This table provides examples from research studies showing the increased concentration of heavy metals in plant tissues following the application of EDTA to the soil.

| Plant Species | Metal | EDTA Application Rate | Observed Effect | Source |

|---|---|---|---|---|

| Brassica juncea | Pb, Ni, Zn | 4 mM EDTA kg⁻¹ | Significantly higher concentration in shoot biomass | nih.gov |

| Brassica juncea | Hg | 3 mM EDTA kg⁻¹ | Maximum concentration in shoot biomass | nih.gov |

| Dianthus chinensis | Cd, Zn, Pb | 5 mmol EDTA kg⁻¹ | Significant increase in soil solution concentration | nih.gov |

| Eleusine indica | Cu, Cd, Ni, Pb, Se, Zn | 2.7 mmol/kg soil | Significant increase in shoot and root concentrations | jofamericanscience.org |

| Sorghum bicolor | Cd, Cr, Pb | 5 mM EDTA | Enhanced uptake of heavy metals | researchgate.net |

Ecotoxicological Investigations of Ethylenediamine Tetraacetic Acid and its Complexes

The ecotoxicological profile of EDTA is complex; the molecule itself is considered to have low direct toxicity to many organisms. ntua.grnih.gov However, its environmental impact is significant due to its persistence and its interaction with heavy metals. researchgate.net The primary ecotoxicological concern surrounding EDTA is its ability to mobilize toxic heavy metals, thereby increasing their bioavailability and potential for negative effects within an ecosystem. researchgate.netjofamericanscience.org

While EDTA can decrease the acute toxicity of free heavy metal ions to some aquatic organisms by chelating them, this is not always the case. researchgate.netepa.gov The toxicity of the resulting metal-EDTA complex can be variable and depends on the specific metal, the organism being tested, and environmental conditions. researchgate.net For example, some studies have shown that the formation of a metal-EDTA complex reduces the toxicity of free heavy metals like Cd, Cu, and Zn to the macroalga Gracilaria domingensis. epa.gov Conversely, other research has found that for the freshwater cladoceran Daphnia magna, Cd(II)-EDTA and Cu(II)-EDTA complexes were more toxic than their respective free metal ions. researchgate.net

The toxicity of metal-EDTA complexes to aquatic life can be influenced by the chelated metal itself. For instance, one study reported the 24-hour EC50 (the concentration effective in producing a response in 50% of the test population) for Daphnia magna was significantly different for various complexes, with the Fe-EDTA complex being much more toxic than the Cu-EDTA or Zn-EDTA complexes. mdpi.com This highlights that the ecotoxicological risk is not from EDTA alone but from the specific metal complexes it forms in the environment. mdpi.com There is limited data available on the effects of EDTA on sediment-dwelling organisms, though it is generally expected to remain dissolved in the water column rather than partitioning to sediment.

Table 3: Ecotoxicity Data for EDTA and Metal-EDTA Complexes

This table presents ecotoxicity data for EDTA and its metal complexes on different aquatic organisms, showing the concentration at which toxic effects are observed.

| Organism | Substance | Endpoint | Concentration | Source |

|---|---|---|---|---|

| Daphnia magna (Water flea) | EDTA | EC50 (24h) | 900 mg/L | mdpi.com |

| Daphnia magna (Water flea) | Zn-EDTA | EC50 (24h) | 1000 mg/L | mdpi.com |

| Daphnia magna (Water flea) | Cu-EDTA | EC50 (24h) | 60 mg/L | mdpi.com |

| Daphnia magna (Water flea) | Fe-EDTA | EC50 (24h) | 11 mg/L | mdpi.com |

| Chlorella vulgaris (Green algae) | EDTA | EC10 (Toxic at) | 1.4 g/L | mdpi.com |

| Tubifex tubifex (Sludge worm) | EDTA | LC100 (24h) | 380 mg/L |

Specialized Applications of Ethylenediamine Tetraacetic Acid in Scientific Research

Applications in Molecular Biology and Biochemistry Research

In the fields of molecular biology and biochemistry, EDTA is an indispensable reagent, primarily used to control the activity of metal-dependent enzymes and maintain the integrity of biological macromolecules. wikipedia.org

EDTA plays a crucial role in the stability and extraction of nucleic acids like DNA and RNA. irochelating.com Its primary function is to inhibit the activity of nucleases (enzymes that degrade nucleic acids), which are often released during cell lysis in extraction procedures. quora.com Many of these enzymes, such as DNases, require divalent cations, particularly magnesium (Mg²⁺), as cofactors for their activity. quora.com EDTA, as a strong chelating agent, binds these metal ions, effectively removing them from the solution and rendering the nucleases inactive. irochelating.comquora.com This protective action prevents the degradation of DNA and RNA, ensuring the isolation of high-molecular-weight and intact nucleic acids for subsequent analysis. irochelating.com

EDTA is widely used in laboratory settings to inactivate metal-dependent enzymes for research purposes. wikipedia.org Metalloenzymes, which require a metal ion for their catalytic activity, are found in all classes of enzymes. nih.gov The inhibitory mechanism of EDTA typically involves the chelation and removal of the essential metal ion from the enzyme's active site. ebi.ac.uk This process can be used to either probe the reactivity of an enzyme or to halt its activity during an experiment. wikipedia.org

A prominent example is the inhibition of metallopeptidases, which often contain a zinc (Zn²⁺) ion in their active site. ebi.ac.uk EDTA can also inhibit calcium-dependent cysteine peptidases. ebi.ac.uk The effectiveness and speed of inhibition can depend on how tightly the metal ion is bound to the enzyme. ebi.ac.uk In some cases, the inhibition is reversible, and the apoenzyme (the enzyme without its metal cofactor) can be reactivated by the addition of appropriate metal ions. ebi.ac.uk Research has also shown that EDTA can inhibit certain enzymes, like horseradish peroxidase and liver arginase, through mechanisms independent of metal ion chelation. wikipedia.org

Table 1: Effect of EDTA Exposure Time on MMP Inhibition This table summarizes research findings on the inhibition of endogenous matrix metalloproteinases (MMPs) in human dentin by a 17% EDTA solution.

| Exposure Time | Mean Percent Inhibition (%) |

| 1 minute | 55.1% |

| 2 minutes | 72.8% |

| 5 minutes | 74.7% |

| Data sourced from a study on the inhibition of endogenous dentin matrix metalloproteinases. nih.gov |

EDTA is the recommended anticoagulant for most hematological testing because it optimally preserves the cellular components and morphology of blood cells. nih.govresearchgate.net Its anticoagulant effect is achieved by chelating calcium ions (Ca²⁺) present in the blood. researchgate.net Calcium is a critical cofactor for numerous enzymes in the coagulation cascade; its removal by EDTA irreversibly prevents the formation of blood clots within a collection tube. nih.govresearchgate.net This allows for accurate counting of blood cells and analysis of their morphology. seamaty.com

The salts of EDTA, most commonly dipotassium (B57713) (K₂EDTA) or tripotassium (K₃EDTA), are used for this purpose. seamaty.com In the field of proteomics, EDTA-treated plasma is often preferred because it reduces the incidence of clotting, which can interfere with automated pipetting systems. nih.govresearchgate.net Furthermore, EDTA helps in protecting labile molecules, making it suitable for the analysis of cytokines, peptides, and various protein cardiac markers. nih.govsemanticscholar.org

Advanced Applications in Materials Science and Nanotechnology

The strong metal-chelating properties of EDTA are also harnessed in materials science and nanotechnology for the synthesis of novel materials and for environmental applications.

EDTA is utilized as a crucial component in the synthesis of various nanomaterials, where it can function as a capping ligand, a reducing agent, or a morphology-directing agent. nih.govmdpi.com In the synthesis of magnetite (Fe₃O₄) nanoparticles, for instance, EDTA has been used as a capping ligand in high-temperature hydrolysis reactions. nih.gov In this role, the EDTA molecules attach to the surface of the nanoparticles, preventing their aggregation and controlling their growth. nih.gov This method allows for the tuning of particle size and results in nanoparticles that are highly dispersible in water due to the carboxylate groups on their surface. nih.gov

In another application, EDTA tetrasodium (B8768297) salt has been shown to act as both a reducing agent and a ligand in the facile, room-temperature synthesis of gold (Au) nanostructures. mdpi.com By simply varying the concentration of the EDTA salt, the morphology of the gold nanostructures can be controlled, producing shapes ranging from spheres to branched forms and nanowire networks. mdpi.com The ability of EDTA to direct the synthesis of nanomaterials with specific shapes and sizes is critical for their application in fields like nanomedicine. rsc.org

Table 2: Role of EDTA in Nanoparticle Synthesis This table provides examples of how EDTA is used in the synthesis of different types of nanomaterials.

| Nanomaterial | Role of EDTA | Key Finding | Reference |

| Magnetite (Fe₃O₄) | Capping Ligand | Allows for tuning of particle size (400-800 nm) and high water dispersibility. | nih.gov |

| Gold (Au) | Reducing Agent & Ligand | Controls morphology (spheres, branched, nanowires) by varying concentration. | mdpi.com |

| Rare-earth-doped NaYF₄ | Synthesis Component | Used in the preparation of upconverting nanoparticles. | wikipedia.org |

The powerful chelating ability of EDTA makes it an excellent candidate for engineering adsorbents designed for environmental remediation, particularly for the removal of heavy metal ions from wastewater. researchgate.net These adsorbents are created by grafting or anchoring EDTA onto the surface of various substrate materials, such as activated carbon, biochar, or silica (B1680970) nanoparticles. researchgate.netacs.org The resulting EDTA-functionalized material possesses a high density of binding sites (two amino groups and four carboxyl groups from each EDTA molecule) that can form stable, water-soluble complexes with a wide range of metal ions. researchgate.net

For example, chitosan-EDTA modified biochar has been developed for the remediation of heavy metals in soil and water. mdpi.commdpi.com Similarly, EDTA-functionalized activated carbon has been synthesized and tested for the adsorption and recovery of rare-earth elements from aqueous solutions. acs.org These engineered adsorbents exhibit a high adsorption capacity and can often be regenerated by treating them with a dilute acid solution, which releases the bound metal ions. acs.org This allows for both the recovery of valuable metals and the reuse of the adsorbent material, contributing to a circular economy. researchgate.net

Hydrometallurgical Research and Metal Recovery

Ethylenediamine (B42938) tetraacetic acid (EDTA) is a powerful chelating agent extensively investigated in hydrometallurgical research for its ability to form stable, water-soluble complexes with a wide range of metal ions. This property is harnessed to recover valuable metals from various sources, including primary ores, industrial residues, and electronic waste.

Research has consistently demonstrated the effectiveness of EDTA in leaching rare-earth elements (REEs) and other valuable metals from different matrices. Alkaline EDTA solutions have been identified as potent leaching agents for solubilizing rare-earth oxalates, which are intermediate products in the processing of minerals like monazite. researchgate.net The process often involves multiple cycles of leaching with an EDTA solution followed by precipitation to separate the REEs. researchgate.net

The efficiency of metal leaching using EDTA is influenced by several key parameters, including pH, EDTA concentration, solid-to-liquid ratio, temperature, and contact time. researchgate.nettandfonline.com For instance, in the recovery of lead from secondary lead smelter residues, optimal leaching was achieved using a 0.05 mol L⁻¹ EDTA solution at room temperature with a liquid-to-solid ratio of 5 mL g⁻¹ for one hour. tandfonline.com Under these conditions, 72% to 80% of lead was leached, while less than 1% of iron was co-extracted, demonstrating the selectivity of EDTA. tandfonline.com

Studies on mining-impacted sediments have also highlighted the high efficiency of EDTA in recovering REEs. In one study, EDTA-Na₂ extraction achieved an 89% recovery efficiency of REEs, yielding a rare-earth oxide product with a purity of over 95%. tandfonline.com The majority of the REEs in these sediments were in exchangeable or reducible forms, making them readily available for extraction without the need for aggressive processing methods. tandfonline.com

The table below summarizes the leaching efficiencies of EDTA for various metals from different sources as reported in scientific literature.

| Metal(s) | Source Material | Leaching Efficiency | Reference |

| Rare-Earth Elements | Monazite Concentrate (as oxalates) | High dissolution in alkaline EDTA | researchgate.nettandfonline.com |

| Lead (Pb) | Secondary Lead Smelter Residues | 72-80% | tandfonline.com |

| Rare-Earth Elements | Mining-Impacted Sediments | 89% | tandfonline.com |

| Lead (Pb), Cadmium (Cd), Copper (Cu), Zinc (Zn) | Contaminated Soil | Pb: 91.7%, Cd: 89.3%, Cu: 94.6%, Zn: 65.1% | cabidigitallibrary.org |

| Molybdenum (Mo), Nickel (Ni), Vanadium (V) | Leachate | Mo: 97%, Ni: 95%, V: 96% | researchgate.net |

This table is interactive. Users can sort the columns to compare the data.

It is important to note that the dissolution of different REEs can vary. For example, under EDTA-deficient conditions, the dissolution of Neodymium (Nd) and Praseodymium (Pr) has been observed to be significantly higher than that of Cerium (Ce) and Lanthanum (La). researchgate.net

Optimizing the conditions for metal extraction and separation is crucial for developing economically viable and environmentally sound hydrometallurgical processes using EDTA. Research in this area focuses on maximizing the recovery of target metals while minimizing the consumption of reagents and the generation of waste.

Key parameters that are often optimized include:

pH: The pH of the solution significantly affects the speciation of EDTA and the stability of metal-EDTA complexes. researchgate.net For instance, in the precipitation of metals from a spent EDTA solution using sodium sulfide (B99878), a pH range of 8 to 11 was found to be optimal for achieving a high elimination rate of heavy metals while producing a smaller amount of hydrogen sulfide gas. cabidigitallibrary.org

EDTA Concentration: The concentration of EDTA must be sufficient to chelate the target metals. Studies have shown that increasing the EDTA concentration generally leads to higher metal leaching efficiency up to a certain point, after which the effect may plateau. tandfonline.comcabidigitallibrary.org

Solid-to-Liquid Ratio: This ratio determines the amount of leaching agent available for a given amount of solid material. A higher solid loading can lead to very high concentrations of dissolved metals but may require an equivalent increase in the lixiviant concentration. nih.gov

Reaction Time: Sufficient time must be allowed for the leaching and precipitation reactions to reach equilibrium. For the precipitation of heavy metals from spent EDTA solution using sodium sulfide, an optimal reaction time of 40 minutes was identified. cabidigitallibrary.org

Furthermore, the recycling and regeneration of EDTA are critical aspects of process optimization to reduce costs and environmental impact. cabidigitallibrary.orgnih.gov After metal recovery, EDTA can be regenerated from the solution. For example, after precipitating lead sulfide from a pregnant leach solution, EDTA can be recovered by first precipitating iron as iron hydroxide (B78521) by raising the pH. tandfonline.com Research has shown that recycled EDTA can maintain a high percentage of its original extraction power over multiple cycles. cabidigitallibrary.org

The following table presents optimized conditions for different EDTA-based metal extraction and separation processes.

| Process | Target Metals | Optimized Parameters | Findings | Reference |

| Leaching of Lead from Smelter Residues | Pb | 0.05 mol L⁻¹ EDTA, pH not specified, Room Temp., L/S ratio 5 mL g⁻¹, 1 hr | 72-80% Pb leached, <1% Fe leached | tandfonline.com |

| Precipitation from Spent EDTA Solution | Pb, Cd, Cu, Zn | pH 8-11, 0.15 mol/L Na₂S, 40 min reaction time | 91.7% Pb, 89.3% Cd, 94.6% Cu, 65.1% Zn precipitated | cabidigitallibrary.org |

| Leaching of Rare-Earth Oxalates | REEs | 0.2 M EDTA, pH 10, Ambient Temp., 1 hr | High dissolution, Nd & Pr outperform Ce & La | researchgate.net |

This table is interactive. Users can sort the columns to compare the data.

Challenges in process optimization include managing the solid/liquid separation, which can be difficult due to the fine particle size of leached residues and the dispersant nature of EDTA. nih.gov

Research in Soil Science and Agriculture (beyond basic fertilization)

In soil science and agriculture, EDTA is investigated for its potential in remediating contaminated soils, a field of study that goes beyond its use in micronutrient fertilizers. Its strong chelating properties are utilized to mobilize heavy metals from the soil matrix, making them available for removal through processes like soil washing and phytoremediation.

Phytoextraction is a technology that uses plants to remove pollutants, particularly heavy metals, from the soil. The application of EDTA to the soil can significantly enhance the phytoextraction of heavy metals by increasing their solubility and mobility. researchgate.nettandfonline.com This process, often termed chemically-enhanced or induced phytoextraction, involves the formation of soluble and stable metal-EDTA complexes in the soil solution. tandfonline.com

Research has shown that EDTA application can increase the uptake and translocation of heavy metals from the roots to the aerial parts of plants. tandfonline.com For example, studies have reported that EDTA is particularly effective in solubilizing lead (Pb) in soil. researchgate.net However, the effectiveness of EDTA-enhanced phytoextraction can be influenced by the plant species, the specific heavy metals present, and the soil properties. In a comparative study, while EDTA treatment increased the solubility of heavy metals in the soil, it did not lead to a large increase in metal concentrations in the shoots of maize (Zea mays L.). nih.gov

The table below presents findings from studies on EDTA-enhanced phytoextraction.

| Plant Species | Target Metals | Key Findings | Reference |

| Maize (Zea mays L.) | Cd, Zn, Cu | EDTA increased metal solubility in soil, but phytoextraction by maize was less than that of the hyperaccumulator Thlaspi caerulescens. | nih.gov |

| Rorippa globosa | Cd | EDTA application at flowering and mature stages assisted Cd absorption and plant production. | cabidigitallibrary.org |

| Various high biomass species | Heavy Metals | EDTA is highly efficient in increasing metal solubilization, uptake, and translocation. | tandfonline.com |

This table is interactive. Users can sort the columns to compare the data.

It is important to note that the application of EDTA in agricultural soils can also affect the uptake of essential microelements by crops. A field experiment showed that EDTA application changed the mineral composition of oilseed rape, leading to higher concentrations of phosphorus, sulfur, iron, and manganese, and lower concentrations of cadmium in the seeds. nih.gov

Soil washing is an ex-situ remediation technique that involves excavating contaminated soil and washing it with a chemical solution to remove contaminants. EDTA is a commonly used washing agent due to its high efficiency in extracting heavy metals. researchgate.netntua.gr The process relies on the formation of water-soluble metal-EDTA complexes, which are then separated from the soil particles. researchgate.net

Research has demonstrated the feasibility of EDTA-based soil washing technologies, such as the ReSoil® process, which also focuses on recycling the chelating agent and process water in a closed loop to enhance sustainability. researchgate.netmdpi.com In a pilot-scale experiment using this technology on lead-contaminated soil, washing with a 0.05 M Na₂EDTA solution at a 1:10 soil-to-liquid ratio resulted in a 50-70% removal efficiency of lead. researchgate.net

The following table summarizes results from soil washing experiments using EDTA.

| Contaminant(s) | Soil Type | EDTA Concentration | Removal Efficiency | Impact on Soil | Reference |

| Lead (Pb) | - | 0.05 M Na₂EDTA | 50-70% | - | researchgate.net |

| Pb, Zn, Cd | Acidic and Calcareous | 60-100 mmol kg⁻¹ | Not specified | Increased pH in acidic soil, decrease in free humic acids | nih.gov |

| Pb, Zn, Cd | - | Not specified | Reduced plant uptake of metals from washed soil | Similar plant growth, slight improvement in some cases | nih.gov |

This table is interactive. Users can sort the columns to compare the data.

The optimization of soil washing processes involves considering factors such as EDTA concentration, washing time, and the potential for reusing the washing solution to make the technology economically viable and environmentally friendly. mdpi.com

Future Directions and Emerging Research Frontiers for Ethylenediamine Tetraacetic Acid Studies

Development of Next-Generation Biodegradable Chelating Agents

The limited biodegradability of EDTA and its potential to mobilize heavy metals in the environment have spurred the development of next-generation chelating agents that are more environmentally benign. wikipedia.orgnih.gov Research is focused on creating substances that retain effective chelating capabilities while being readily broken down by microorganisms.

Several promising biodegradable alternatives to EDTA have been identified and are under active investigation. These include aminopolycarboxylates like nitrilotriacetic acid (NTA), ethylenediaminedisuccinic acid (EDDS), and iminodisuccinic acid (IDS). bris.ac.uk Other notable compounds are methylglycinediacetic acid (MGDA), L-glutamic acid N,N-diacetic acid (GLDA), and the recently proposed 2-((1,2-dicarboxyethyl)amino)pentanedioic acid (IGSA). bris.ac.ukecoinvent.org

A 2023 study highlighted the potential of IGSA, which was synthesized following green chemistry principles. The resulting IGSA-based fertilizer demonstrated high biodegradability (72% in 28 days) compared to an EDTA-based product (13% degradation) and significantly outperformed it in promoting lettuce growth. ecoinvent.org Similarly, IDS has been shown to be a promising and more biodegradable substitute for EDTA in agricultural microfertilizers. revmaterialeplastice.ro

The development of these agents is driven by increasing consumer demand for sustainability and stricter environmental regulations. researchgate.net Companies are investing in research and development to create bio-based chelants from renewable sources, such as agricultural waste, to meet the needs of various sectors including agriculture, cleaning, and water treatment. researchgate.netumcs.pl

Interactive Table: Comparison of Biodegradable Chelating Agents

| Chelating Agent | Abbreviation | Key Properties | Noted Applications |

| Nitrilotriacetic acid | NTA | Effective chelator for iron. researchgate.net | Detergents, pulp and paper industry. bris.ac.ukresearchgate.net |

| Ethylenediaminedisuccinic acid | EDDS | Structural isomer of EDTA, readily biodegradable. acs.org | Detergents, soil remediation, phytoremediation. nih.govbris.ac.ukacs.org |

| Iminodisuccinic acid | IDS | Good biodegradability, effective in complexing various metals. bris.ac.ukrevmaterialeplastice.ro | Agriculture, detergents, pulp bleaching. bris.ac.ukecoinvent.orgrevmaterialeplastice.ro |

| Methylglycinediacetic acid | MGDA | Forms water-soluble complexes, degrades faster than EDTA. acs.org | Cleaning compositions, industrial applications. bris.ac.uk |

| L-Glutamic acid N,N-diacetic acid | GLDA | Biodegradable, effective in removing certain heavy metals. nih.gov | Soil remediation, detergents. nih.govbris.ac.uk |

| 2-((1,2-dicarboxyethyl)amino)pentanedioic acid | IGSA | Highly biodegradable, synthesized via "green chemistry". ecoinvent.org | Micronutrient fertilizers. ecoinvent.org |

Advanced Spectroscopic and Computational Approaches for Elucidating Complex Mechanisms

Understanding the intricate mechanisms of chelation is crucial for designing more effective and selective chelating agents. Advanced spectroscopic and computational methods are providing unprecedented insights into the structure and dynamics of metal-EDTA complexes.